molecular formula C10H10Cl3NO2 B14327307 N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide CAS No. 99421-79-1

N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide

Katalognummer: B14327307
CAS-Nummer: 99421-79-1
Molekulargewicht: 282.5 g/mol
InChI-Schlüssel: YADUOOGUTSNPJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide is a chemical compound with the molecular formula C10H10Cl3NO2 It is characterized by the presence of a trichloromethyl group attached to a hydroxyethyl group, which is further connected to a phenyl ring substituted with an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide typically involves the reaction of 4-acetamidophenol with trichloroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4-Acetamidophenol} + \text{Trichloroacetaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The trichloromethyl group can be reduced to a dichloromethyl or chloromethyl group.

    Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-[4-(2,2,2-Trichloro-1-oxoethyl)phenyl]acetamide.

    Reduction: Formation of N-[4-(2,2-Dichloro-1-hydroxyethyl)phenyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases caused by resistant pathogens.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxyethyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,2,2-Trichloro-1-hydroxyethyl)acetamide
  • 2,2,2-Trichloro-N-(2,4,6-trichlorophenyl)acetamide
  • 2-Chloro-N-(cyclohexylmethyl)acetamide

Uniqueness

N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide is unique due to the presence of both a trichloromethyl group and a hydroxyethyl group attached to a phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

99421-79-1

Molekularformel

C10H10Cl3NO2

Molekulargewicht

282.5 g/mol

IUPAC-Name

N-[4-(2,2,2-trichloro-1-hydroxyethyl)phenyl]acetamide

InChI

InChI=1S/C10H10Cl3NO2/c1-6(15)14-8-4-2-7(3-5-8)9(16)10(11,12)13/h2-5,9,16H,1H3,(H,14,15)

InChI-Schlüssel

YADUOOGUTSNPJE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.